molecular formula C14H13N3O3 B13414170 3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone

3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone

Cat. No.: B13414170
M. Wt: 271.27 g/mol
InChI Key: ILVVAYZHHQZXFI-UHFFFAOYSA-N
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Description

“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is a synthetic organic compound that belongs to the pyridone family Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Addition of the dimethoxymethyl group: This can be done through alkylation reactions.

    Attachment of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or pyridone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-methyl-6-phenyl-2-pyridone: Similar structure with a phenyl group instead of a pyridyl group.

    3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone: Similar structure with a methyl group instead of a dimethoxymethyl group.

Uniqueness

“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is unique due to the presence of both the dimethoxymethyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18)

InChI Key

ILVVAYZHHQZXFI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC

Origin of Product

United States

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